1,2-Diethyl-1H-benzoimidazol-5-ylamine Dihydrochloride: A Strategic Building Block in Modern Medicinal Chemistry
1,2-Diethyl-1H-benzoimidazol-5-ylamine Dihydrochloride: A Strategic Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] This guide provides a comprehensive technical overview of 1,2-Diethyl-1H-benzoimidazol-5-ylamine dihydrochloride, a versatile derivative poised for significant application in drug discovery. We will dissect its chemical architecture, outline a robust synthetic strategy with mechanistic justifications, and explore its potential as a strategic starting material for developing novel therapeutic agents. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.
Core Molecular Architecture and Physicochemical Profile
1,2-Diethyl-1H-benzoimidazol-5-ylamine is a disubstituted benzimidazole derivative. Its structure is characterized by the fusion of a benzene ring and an imidazole ring.[2] The key features include ethyl groups at the N-1 and C-2 positions and a primary amine at the C-5 position. The dihydrochloride salt form indicates that two basic centers—the 5-amino group and one of the imidazole nitrogen atoms—are protonated. This salt formation is a deliberate and common strategy in pharmaceutical development to enhance the aqueous solubility and stability of a compound, thereby improving its suitability for biological assays and formulation.[3]
The ethyl groups at positions 1 and 2 are significant. The C-2 ethyl group sterically shields the amidine system of the imidazole ring, which can influence its metabolic stability and interaction with biological targets. The N-1 ethyl group modulates the molecule's overall lipophilicity and can prevent N-dealkylation, a common metabolic pathway.
Caption: Chemical structure of 1,2-Diethyl-1H-benzoimidazol-5-ylamine dihydrochloride.
Table 1: Physicochemical and Identification Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅N₃ · 2HCl | [4] |
| Molecular Weight | 262.18 g/mol (as dihydrochloride) | N/A |
| CAS Number | 1185293-92-8 | [5] |
| Appearance | Solid (Typical) | N/A |
| Key Functional Groups | Primary Aromatic Amine, Tertiary Amine, Amidine | N/A |
Synthetic Strategy and Experimental Protocol
The synthesis of 1,2,5-trisubstituted benzimidazoles is a well-established process in organic chemistry, typically revolving around the Phillips-Ladenburg condensation. This involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) under dehydrating conditions.[6] The following workflow outlines a logical and efficient pathway to the target compound.
Causality-Driven Synthetic Workflow
The synthesis begins with a commercially available, differentially protected diamine. The nitro group is a crucial strategic element, serving as a masked form of the final amine. This approach is superior to direct amination of the benzimidazole ring, which would suffer from poor regioselectivity and harsh reaction conditions. Each subsequent step is designed for high yield and straightforward purification.
Caption: A proposed synthetic workflow for the target compound.
Self-Validating Experimental Protocol
This protocol is illustrative and requires optimization based on laboratory-specific equipment and safety protocols.
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Step 1: Synthesis of 2-Ethyl-5-nitro-1H-benzoimidazole (Intermediate C)
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Rationale: The Phillips condensation cyclizes the diamine and the carboxylic acid equivalent. Using propanoic anhydride serves as both the reactant and a dehydrating agent.
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Procedure: To a flask containing 4-nitro-1,2-phenylenediamine (1.0 eq), add propanoic anhydride (3.0 eq). Heat the mixture to 120-130 °C for 2-4 hours.
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Validation: Monitor the reaction by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexane eluent system until the starting diamine spot is no longer visible.
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Work-up: Cool the reaction mixture and pour it into a cold, saturated sodium bicarbonate solution to neutralize excess acid and quench the anhydride. The crude product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
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Step 2: Synthesis of 1,2-Diethyl-5-nitro-1H-benzoimidazole (Intermediate E)
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Rationale: An SN2 reaction to add the second ethyl group. A strong base is used to deprotonate the imidazole nitrogen, creating a nucleophile that attacks the ethyl iodide.
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Procedure: Dissolve Intermediate C (1.0 eq) in anhydrous Dimethylformamide (DMF). Add potassium carbonate (1.5 eq) and stir for 15 minutes. Add ethyl iodide (1.2 eq) dropwise. Stir at room temperature for 8-12 hours.
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Validation: Monitor by TLC (1:1 Ethyl Acetate:Hexane) for the disappearance of the starting material and the appearance of a new, less polar spot.
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Work-up: Pour the reaction mixture into ice water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify via column chromatography if necessary.
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Step 3: Synthesis of 1,2-Diethyl-1H-benzoimidazol-5-ylamine (Compound G)
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Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines.
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Procedure: Dissolve Intermediate E (1.0 eq) in ethanol. Add 10% Palladium on Carbon (Pd/C) (5-10% w/w). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
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Validation: The reaction is typically complete within 2-6 hours. Monitor by TLC; the product will be significantly more polar than the starting material.
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Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol. Concentrate the filtrate under reduced pressure to yield the free base.
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Step 4: Formation of the Dihydrochloride Salt (Final Product)
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Rationale: To improve solubility and handling, the basic free amine is converted to its hydrochloride salt.
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Procedure: Dissolve the crude amine (Compound G) in a minimal amount of cold isopropanol. Add a solution of 2M HCl in diethyl ether dropwise until the pH is ~1-2.
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Validation: The dihydrochloride salt will precipitate out of the solution.
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Work-up: Stir the resulting slurry for 30 minutes in an ice bath. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.
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Applications in Drug Discovery: A Scaffold for Innovation
The true value of 1,2-Diethyl-1H-benzoimidazol-5-ylamine dihydrochloride lies in its potential as a versatile chemical building block. The benzimidazole scaffold itself is a key component in a wide range of therapeutics, from proton pump inhibitors like omeprazole to anthelmintics like albendazole and even modern oncology agents.[7][8]
The strategic placement of the 5-amino group is the molecule's most significant feature for drug developers. This primary amine is an excellent nucleophilic handle for a variety of chemical transformations, allowing for the rapid generation of a library of diverse analogs.
Potential Derivatization Pathways:
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Amide Coupling: Reaction with a diverse set of carboxylic acids to explore structure-activity relationships (SAR).
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Sulfonamide Formation: Reaction with sulfonyl chlorides to introduce a key hydrogen bond donor/acceptor group.
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Reductive Amination: Reaction with aldehydes or ketones to build more complex side chains.
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Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These modifications allow chemists to systematically alter the compound's properties—such as polarity, size, and hydrogen bonding capability—to optimize its binding to a specific biological target, such as a kinase, protease, or receptor.[7]
Conclusion
1,2-Diethyl-1H-benzoimidazol-5-ylamine dihydrochloride is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined structure, accessible synthesis, and, most importantly, its reactive amino functionality make it an ideal starting point for library synthesis and lead optimization campaigns. By leveraging the established biological relevance of the benzimidazole core, researchers can use this building block to efficiently explore chemical space and accelerate the discovery of novel therapeutics for a wide range of diseases.[1][3]
References
- ResearchGate. Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
- Bentham Science Publishers. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development.
- Elchemy. What Is Benzimidazole? Uses in Pharmaceuticals, Agriculture, and Industry.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.
- Tetrahedron Science. 1,2-Diethyl-1H-benzoimidazol-5-ylaminedihydrochloride.
- Chemical Substance Information. 1,2-DIETHYL-1H-BENZOIMIDAZOL-5-YLAMINE.
- ResearchGate. SYNTHESIS OF 2-(1-(4-CHLOROPHENYL) ETHYL)-1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE.
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